molecular formula C17H16BrN5O B2569657 2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide CAS No. 2380176-14-5

2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide

Cat. No.: B2569657
CAS No.: 2380176-14-5
M. Wt: 386.253
InChI Key: NQWVFZXASCAAJG-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a bromophenyl group, a cyanopyrazinyl group, and an azetidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Azetidinyl Intermediate: The azetidinyl group is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Cyanopyrazinyl Group: The cyanopyrazinyl group is introduced via a nucleophilic substitution reaction, using suitable reagents and solvents.

    Coupling with Bromophenyl Group: The final step involves coupling the bromophenyl group with the previously formed intermediate, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale production, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

  • Oxidation

Properties

IUPAC Name

2-(2-bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-22(16(24)8-12-4-2-3-5-14(12)18)13-10-23(11-13)17-15(9-19)20-6-7-21-17/h2-7,13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVFZXASCAAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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